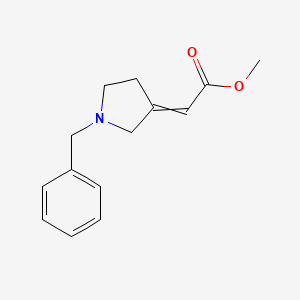

Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate

Description

Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate (CAS: 154594-14-6) is a pharmaceutical intermediate with the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol . The compound features a benzyl-substituted pyrrolidine ring conjugated with a methyl ester group. Its structural uniqueness lies in the bicyclic framework, which combines rigidity from the pyrrolidine ring and lipophilicity from the benzyl moiety.

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate |

InChI |

InChI=1S/C14H17NO2/c1-17-14(16)9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3 |

InChI Key |

LTSBOWBMEAOMDI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C1CCN(C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate typically involves the reaction of pyrrolidine derivatives with benzyl halides under basic conditions. One common method involves the use of sodium hydride as a base to deprotonate the pyrrolidine, followed by the addition of benzyl bromide to form the benzylated pyrrolidine intermediate. This intermediate is then reacted with methyl chloroacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates, which can then interact with enzymes or receptors in biological systems. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .

Comparison with Similar Compounds

Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate

- Structure : Contains a tetrazole ring substituted with a hydroxyphenyl group and a methyl acetate side chain .

- Synthesis : Produced via alkylation of 5-(2-hydroxyphenyl)tetrazole with methyl 2-bromoacetate in the presence of K₂CO₃.

- Key Features: Intramolecular hydrogen bonding between the hydroxyl group and tetrazole nitrogen. Supramolecular interactions: C–H⋯O hydrogen bonds and offset π-π stacking in the crystal lattice. Applications: Potential use in metal-organic frameworks (MOFs) due to tetrazole’s versatility as a ligand .

- Comparison: Property Target Compound Tetrazole Derivative Core Heterocycle Pyrrolidine Tetrazole Hydrogen Bonding Not observed O–H⋯N and C–H⋯O interactions Molecular Weight 231.29 234.21 Application Pharmaceutical intermediate Crystal engineering/MOFs

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Features a pyrimidine ring with thioether and thietanyloxy substituents, coupled with an ethyl ester .

- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate and 2-chloromethylthiirane.

- Ethyl ester may confer slower metabolic hydrolysis compared to methyl esters.

- Comparison: Property Target Compound Pyrimidine Thioether Ester Group Methyl Ethyl Heteroatoms N, O N, O, S Potential Reactivity Ester hydrolysis Thioether oxidation/disulfide formation

Methyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate

- Structure: Includes a dioxoisoindolinyl group linked to a phenylpropanoate ester .

- Key Features: Electron-withdrawing dioxoisoindolinyl group may stabilize intermediates in synthesis. Bulky phenylpropanoate moiety increases steric hindrance.

Comparison :

Property Target Compound Dioxoisoindolinyl Derivative Substituent Effects Benzyl (lipophilic) Dioxoisoindolinyl (electron-withdrawing) Steric Profile Moderate High

Pyridine Derivatives (e.g., Fluoropyridine-Substituted Compounds)

- Structure : Examples include fluoropyridine moieties with tert-butyldimethylsilyl (TBS) protecting groups .

- Key Features :

- Fluorine atoms enhance metabolic stability and bioavailability.

- TBS groups improve solubility and facilitate synthetic steps.

Comparison :

Property Target Compound Fluoropyridine Derivative Aromatic System Benzyl Pyridine Functional Groups Ester Fluorine, TBS-protected alcohols

Critical Analysis of Structural and Functional Differences

- Heterocyclic Core : The pyrrolidine ring in the target compound offers conformational flexibility, whereas tetrazole (planar) and pyrimidine (aromatic) derivatives provide rigidity and electronic diversity .

- Ester Groups : Methyl esters (target) hydrolyze faster than ethyl esters (pyrimidine thioether), impacting metabolic pathways .

- Supramolecular Interactions : The tetrazole derivative’s hydrogen bonding and π-stacking are absent in the target compound, limiting its crystallographic applications .

- Applications : The target’s benzyl group enhances lipophilicity for membrane penetration in drug delivery, while sulfur- and fluorine-containing analogs (e.g., pyrimidine thioether) may target enzymes or receptors via heteroatom interactions .

Biological Activity

Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and an acetate moiety , which influences its reactivity and biological interactions. The structural characteristics of this compound allow it to interact with various biological targets, potentially modulating their activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thus affecting metabolic pathways.

- Receptor Binding : Its structural similarity to biologically active molecules enables it to bind to various receptors, modulating their function.

- Hydrolysis : The ester group can undergo hydrolysis, releasing active intermediates that can interact with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiproliferative Effects : Studies have shown that compounds similar to this compound demonstrate significant antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer therapy .

- Neuroprotective Properties : Some derivatives have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and biological activity comparisons between this compound and related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with benzyl group | Enzyme inhibition, receptor binding |

| Methyl 2-(1-phenylpyrrolidin-3-ylidene)acetate | Pyrrolidine ring with phenyl group | Moderate antiproliferative effects |

| Methyl 2-(1-benzylpyrrolidin-4-ylidene)acetate | Pyrrolidine ring with benzyl group | Potential neuroprotective properties |

This comparison highlights the unique features of this compound that may contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects, comparable to established chemotherapeutic agents. The IC50 values indicated potent activity against A375 and Colo-205 cell lines .

- Mechanistic Insights : Research into the binding affinity of this compound revealed that the presence of the benzyl group enhances hydrophobic interactions with target proteins, potentially leading to stronger binding and increased efficacy in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.